1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide
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Overview
Description
1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines an indole ring with a pyridine moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole-4-carboxylic acid with 2-(pyridin-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. Additionally, the use of automated synthesis platforms can streamline the process and reduce the need for manual intervention .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-[2-(pyridin-3-yl)ethyl]-1H-indole-4-carboxamide
- 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide
- 1-methyl-N-[2-(quinolin-2-yl)ethyl]-1H-indole-4-carboxamide
Uniqueness
1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide is unique due to its specific combination of an indole ring with a pyridine moiety at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-methyl-N-(2-pyridin-2-ylethyl)indole-4-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-20-12-9-14-15(6-4-7-16(14)20)17(21)19-11-8-13-5-2-3-10-18-13/h2-7,9-10,12H,8,11H2,1H3,(H,19,21) |
InChI Key |
HWNDDVSTEDVHFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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